3,3-difluoro-N-(2-methoxy-5-methylphenyl)cyclobutane-1-carboxamide
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Overview
Description
3,3-difluoro-N-(2-methoxy-5-methylphenyl)cyclobutane-1-carboxamide is an organic compound with a unique structure that includes a cyclobutane ring, two fluorine atoms, and a methoxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-N-(2-methoxy-5-methylphenyl)cyclobutane-1-carboxamide typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of Fluorine Atoms: The fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Methoxy-Methylphenyl Group: This step involves a coupling reaction, such as the Suzuki-Miyaura coupling, to attach the methoxy-methylphenyl group to the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-N-(2-methoxy-5-methylphenyl)cyclobutane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
3,3-difluoro-N-(2-methoxy-5-methylphenyl)cyclobutane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 3,3-difluoro-N-(2-methoxy-5-methylphenyl)cyclobutane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,4-difluoro-N-(2-methoxy-5-methylphenyl)cyclobutane-1-carboxamide
- 3,5-difluoro-N-(2-methoxy-5-methylphenyl)cyclobutane-1-carboxamide
Uniqueness
3,3-difluoro-N-(2-methoxy-5-methylphenyl)cyclobutane-1-carboxamide is unique due to the specific positioning of the fluorine atoms and the methoxy-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H15F2NO2 |
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Molecular Weight |
255.26 g/mol |
IUPAC Name |
3,3-difluoro-N-(2-methoxy-5-methylphenyl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C13H15F2NO2/c1-8-3-4-11(18-2)10(5-8)16-12(17)9-6-13(14,15)7-9/h3-5,9H,6-7H2,1-2H3,(H,16,17) |
InChI Key |
FWQANZNOTMLIJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CC(C2)(F)F |
Origin of Product |
United States |
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